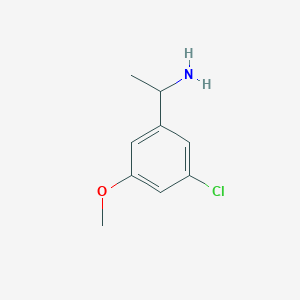

1-(3-Chloro-5-methoxyphenyl)ethanamine

描述

1-(3-Chloro-5-methoxyphenyl)ethanamine is a substituted phenethylamine derivative characterized by a phenyl ring with chlorine and methoxy substituents at positions 3 and 5, respectively, and an ethanamine side chain. This structural motif is common in bioactive molecules, particularly in CNS-targeting compounds due to its resemblance to neurotransmitters like dopamine and serotonin . The compound’s hydrochloride salt form (CAS: N/A, referenced in ) enhances its stability and solubility for pharmacological applications. Its molecular formula is C₉H₁₁ClNO·HCl, with a molecular weight of 222.11 g/mol (calculated from ). The chloro and methoxy groups confer distinct electronic and steric properties, influencing receptor binding and metabolic stability .

属性

IUPAC Name |

1-(3-chloro-5-methoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKUIJSSJDMUGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Cl)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-5-methoxyphenyl)ethanamine can be synthesized through several synthetic routes. One common method involves the nitration of 3-chloro-5-methoxybenzene, followed by reduction of the nitro group to an amine. The resulting amine is then subjected to a reductive amination reaction with acetaldehyde to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Chloro-5-methoxyphenyl)ethanamine may involve the use of metal-catalyzed reactions to improve yield and efficiency. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce the ethanamine moiety onto the chlorinated aromatic ring.

化学反应分析

Types of Reactions: 1-(3-Chloro-5-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and elevated temperatures.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

科学研究应用

Pharmacological Properties

1. Receptor Interaction:

1-(3-Chloro-5-methoxyphenyl)ethanamine is known to interact with various neurotransmitter receptors, particularly the serotonin receptor family. Specifically, it has been studied for its affinity towards the 5-HT6 receptor, which is implicated in cognitive functions and appetite regulation. Research indicates that compounds targeting this receptor may have therapeutic potential in treating conditions such as Alzheimer's disease and obesity .

2. Designer Drug Context:

The compound has also been associated with designer drugs, particularly within the context of hallucinogens and psychoactive substances. Its structural analogs have been identified in forensic toxicology cases, highlighting the need for further research into its safety profile and metabolic pathways .

Case Studies and Research Findings

1. Neuropharmacology Studies:

Recent studies have focused on the neuropharmacological effects of 1-(3-Chloro-5-methoxyphenyl)ethanamine and its analogs. For instance, research published in the Journal of Analytical Toxicology detailed cases where related compounds were detected in toxicological analyses, emphasizing their impact on human health and safety .

2. Structure-Activity Relationship (SAR) Studies:

A significant body of work has investigated the structure-activity relationships of this compound and its derivatives. One study optimized pharmacological properties by modifying substituents on the aromatic ring, which enhanced receptor selectivity and potency . Such findings are crucial for developing new therapeutic agents with fewer side effects.

作用机制

The mechanism of action of 1-(3-Chloro-5-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Substituent Effects

- Methoxy vs. Ethoxy : The ethoxy group in ’s compound introduces greater electron-donating capacity and steric hindrance, which may alter receptor binding kinetics compared to the methoxy group .

- Fluorine Substitution : Fluorine’s electronegativity and small size () enhance binding affinity to serotonin receptors (e.g., 5-HT₂A) while improving metabolic resistance to oxidation .

Pharmacological Implications

- Phenethylamine Backbone: Compounds like 2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine () are known psychedelics (e.g., 2C-C), suggesting that the target compound may share serotonergic activity, though this requires experimental validation .

- Chloro-Methoxy Synergy : The 3-Cl and 5-OCH₃ arrangement in the target compound mirrors bioactive scaffolds in antipsychotics, where chlorine enhances σ-receptor binding and methoxy modulates dopamine D₂ affinity .

生物活性

1-(3-Chloro-5-methoxyphenyl)ethanamine, also known as a substituted phenethylamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its effects on neurotransmitter systems, antimicrobial properties, and other pharmacological activities.

Chemical Structure and Properties

1-(3-Chloro-5-methoxyphenyl)ethanamine features a chloro and methoxy substitution on the phenyl ring, which may influence its biological activity. The presence of these functional groups can enhance lipophilicity and modify the compound's interaction with biological targets.

The biological activity of 1-(3-Chloro-5-methoxyphenyl)ethanamine is primarily attributed to its interaction with various receptors and enzymes in the body. It is believed to act as a monoamine neurotransmitter modulator, influencing dopamine, serotonin, and norepinephrine pathways. This modulation can lead to various physiological effects, including changes in mood, cognition, and perception.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1-(3-Chloro-5-methoxyphenyl)ethanamine against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness against:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

| Candida albicans | 64 |

These results suggest that the compound exhibits moderate antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .

2. Neuropharmacological Effects

The compound has been studied for its effects on the central nervous system (CNS). It shows potential as an antidepressant or anxiolytic agent due to its ability to enhance serotonergic activity. In animal models, administration of 1-(3-Chloro-5-methoxyphenyl)ethanamine resulted in reduced anxiety-like behaviors as measured by the elevated plus maze test .

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the efficacy of 1-(3-Chloro-5-methoxyphenyl)ethanamine against clinical isolates of MRSA. The study demonstrated that the compound inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics, suggesting its potential as a new therapeutic agent for resistant infections .

Case Study 2: Neuropharmacological Assessment

A separate study investigated the neuropharmacological effects of this compound in rodent models. The results indicated significant improvements in depressive-like behaviors when compared to control groups treated with saline. These findings support its potential application in treating mood disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。